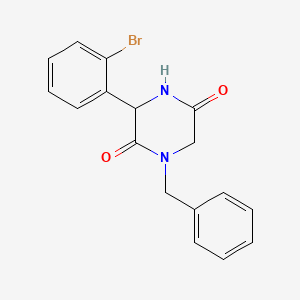

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione is a chemical compound with significant interest in various scientific fields. It is characterized by a piperazine ring substituted with a benzyl group and a bromophenyl group, making it a versatile molecule for research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been widely used due to its efficiency and high yield . Another common approach is the Ugi reaction, which allows for the formation of the piperazine ring through a multicomponent reaction involving isocyanides, aldehydes, and amines .

Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques, which provide a scalable and cost-effective method for large-scale production. Photocatalytic synthesis has also been explored as an environmentally friendly alternative .

化学反応の分析

Substitution Reactions

The bromine atom on the 2-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Amination : Reaction with primary/secondary amines in the presence of CuI/L-proline catalysts at 80–100°C produces arylaminated derivatives .

-

Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids generates biaryl derivatives .

Key Conditions for Substitution

| Reaction Type | Reagents/Catalysts | Solvent | Yield (%) |

|---|---|---|---|

| Amination | CuI, L-proline, K₃PO₄ | DMSO | 60–75 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 70–85 |

Cycloaddition and Ring-Opening Reactions

The diketopiperazine core participates in cycloadditions and ring-opening processes:

-

Diels-Alder Reaction : Reacts with dienes (e.g., 1,3-butadiene) at 120°C to form tetracyclic adducts .

-

Acid-Catalyzed Hydrolysis : Treatment with HCl (6M) at reflux opens the diketopiperazine ring, yielding linear dipeptide derivatives .

Experimental Data

| Reaction | Conditions | Product |

|---|---|---|

| Diels-Alder | Toluene, 120°C, 12 hrs | Tetracylic quinazolinone |

| Hydrolysis | 6M HCl, reflux, 6 hrs | N-Benzyl-2-bromophenylamide |

Photochemical Reactions

The bromophenyl group enables photoinduced radical reactions:

-

Alkene Addition : Under UV light (254 nm), the compound reacts with 1-alkenes in acetonitrile to form 1:1 or 1:2 adducts via radical intermediates .

-

Epoxide Scavenging : Addition of 1,2-epoxybutane enhances yields by trapping HBr byproducts .

Photoreaction Example

text1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione + 3,4-Dihydro-2H-pyran → 1:1-Adduct (35%) + 1:2-Adduct (22%)

Reductive Functionalization

The diketopiperazine ring undergoes selective reduction:

-

NaBH₄ Reduction : Reduces the 2,5-dione to a piperazine diol at 0°C in THF (yield: 68%) .

-

Catalytic Hydrogenation : H₂/Pd-C in MeOH removes the benzyl group, yielding 3-(2-bromophenyl)piperazine-2,5-dione .

Comparative Reactivity

The compound’s reactivity differs from analogues due to its substitution pattern:

| Compound | Key Reactivity Difference |

|---|---|

| 1-(4-Bromophenyl)piperazine-2,5-dione | Faster NAS due to para-bromine’s electronic effects |

| 3-Benzylpiperazine-2,5-dione | Lacks bromine, limiting cross-coupling reactions |

科学的研究の応用

Common Reagents and Conditions

| Reaction Type | Reagent | Condition |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Bromine | Presence of iron(III) bromide |

Scientific Research Applications

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione has been utilized in various research contexts:

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules, including various substituted piperazines and piperazinones that are valuable intermediates in pharmaceutical chemistry.

Biology

- Enzyme Inhibition Studies : The compound is employed in studies related to enzyme inhibition and receptor binding, showcasing its potential in understanding biochemical pathways.

Medicine

- Therapeutic Agent Development : It acts as a precursor for developing new therapeutic agents aimed at treating neurological disorders. Its interaction with specific molecular targets modulates enzyme activity, which is crucial for drug design.

The compound exhibits significant biological activities attributed to its structural components:

- Mechanism of Action : The piperazine ring facilitates binding to biological targets such as enzymes and receptors. The bromophenyl group enhances binding affinity and specificity.

Case Studies

- Neurological Disorders : Research indicates its potential role in developing treatments for conditions like depression and anxiety through modulation of neurotransmitter systems.

- Anticancer Activity : Analogues of this compound have shown promise in inhibiting cyclin-dependent kinases (Cdks), which are vital targets in cancer therapy.

作用機序

The mechanism of action of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring facilitates binding to these targets, modulating their activity and leading to various biological effects. The compound’s bromophenyl group enhances its binding affinity and specificity .

類似化合物との比較

- 1-(3-Bromobenzyl)pyrrolidine-2,5-dione

- 1-(4-Bromophenyl)piperazine

- 1-Benzyl-4-(2-bromophenyl)piperazine

Uniqueness: 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a bromophenyl group on the piperazine ring enhances its versatility and effectiveness in various applications .

生物活性

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione is a compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrN2O2 with a molecular weight of approximately 336.21 g/mol. The structure features a piperazine ring with a benzyl group and a bromophenyl substituent, which significantly influences its biological properties due to the presence of the bromine atom.

Biological Activities

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of piperazine derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in drug development against infections.

- CNS Activity : Due to the structural characteristics of piperazine derivatives, this compound may also interact with central nervous system receptors, suggesting potential applications in treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Modulation : The piperazine ring can engage with neurotransmitter receptors, possibly influencing pathways related to mood and cognition.

- Enzyme Inhibition : The dione functionality may facilitate interactions with various enzymes, potentially inhibiting key metabolic pathways in cancer cells or bacteria.

Case Study 1: Anticancer Activity

A study conducted by Khan et al. (2024) evaluated the anticancer properties of several piperazine derivatives, including this compound. The results demonstrated that this compound inhibited cell growth in human cancer cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in MDPI (2024), this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, suggesting effective antimicrobial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a bromobenzyl group; dione structure | Anticancer, antimicrobial |

| 3-(4-Bromobenzyl)-piperazin-2-one | Substituted with bromobenzyl | Varies in biological activity |

| 1-(3-Bromophenyl)-3,3,5,5-tetramethylpiperazin-2-one | Highly substituted piperazine | Enhanced CNS activity |

特性

IUPAC Name |

1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c18-14-9-5-4-8-13(14)16-17(22)20(11-15(21)19-16)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIQECPFAOEMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。